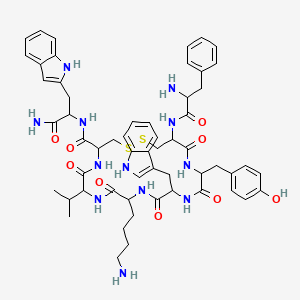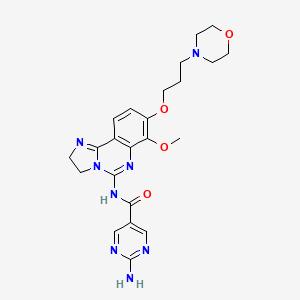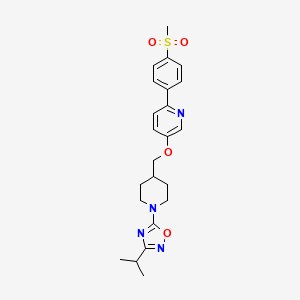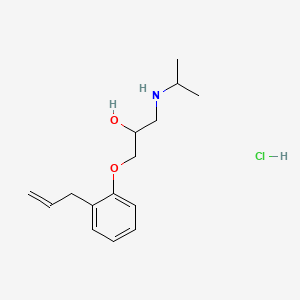
アルプレノロール塩酸塩
概要
科学的研究の応用
Alprenolol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new beta-blockers.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
作用機序
アルプレノロール塩酸塩は、β1およびβ2アドレナリン受容体を非選択的に遮断することで作用します。 この阻害は、エピネフリンとノルエピネフリンの結合を阻止し、心拍数と血圧の低下につながります . さらに、アルプレノロールは、糸球体傍装置のβ2受容体に結合することでレニンの産生を阻害し、降圧効果にさらに貢献します .
生化学分析
Biochemical Properties
Alprenolol hydrochloride functions by inhibiting the action of catecholamines, such as epinephrine and norepinephrine, on beta-adrenergic receptors . This inhibition leads to a decrease in heart rate and blood pressure. The compound interacts with various enzymes and proteins, including beta-1 and beta-2 adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiac and smooth muscle activity . Additionally, alprenolol hydrochloride has been shown to interact with serotonin receptors, specifically 5-HT1A and 5-HT1B, which may contribute to its therapeutic effects .
Cellular Effects
Alprenolol hydrochloride exerts significant effects on various cell types, particularly cardiac and smooth muscle cells. By blocking beta-adrenergic receptors, it reduces the influx of calcium ions into cells, leading to decreased contractility and relaxation of smooth muscle . This results in lowered blood pressure and reduced cardiac workload. Furthermore, alprenolol hydrochloride can influence cell signaling pathways, such as the cyclic AMP (cAMP) pathway, by inhibiting the production of cAMP, which is a secondary messenger involved in numerous cellular processes .
Molecular Mechanism
The primary mechanism of action of alprenolol hydrochloride involves the non-selective blockade of beta-adrenergic receptors . By binding to these receptors, alprenolol hydrochloride prevents the activation of adenylate cyclase, an enzyme responsible for converting ATP to cAMP . This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . This cascade ultimately leads to decreased heart rate, reduced myocardial contractility, and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alprenolol hydrochloride have been observed to change over time. The compound is relatively stable, with a half-life of approximately 2-3 hours . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that chronic administration of alprenolol hydrochloride can lead to adaptive changes in beta-adrenergic receptor density and sensitivity . Additionally, degradation of the compound over time can influence its efficacy and potency .
Dosage Effects in Animal Models
In animal models, the effects of alprenolol hydrochloride vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure and heart rate without significant adverse effects . At higher doses, alprenolol hydrochloride can cause toxic effects, such as bradycardia, hypotension, and bronchospasm . The LD50 (lethal dose for 50% of the population) for alprenolol hydrochloride in rats is approximately 597 mg/kg .
Metabolic Pathways
Alprenolol hydrochloride is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The compound undergoes oxidative deamination and subsequent conjugation to form inactive metabolites, which are excreted in the urine . The metabolism of alprenolol hydrochloride can be influenced by genetic polymorphisms in CYP2D6, leading to variations in drug clearance and efficacy among individuals .
Transport and Distribution
Alprenolol hydrochloride is well-absorbed after oral administration and is widely distributed throughout the body . It has a volume of distribution of approximately 3.2 L/kg and is highly protein-bound (80-90%) . The compound can cross the blood-brain barrier and is also distributed to various tissues, including the heart, liver, and kidneys . Transporters such as P-glycoprotein may play a role in the distribution and excretion of alprenolol hydrochloride .
Subcellular Localization
Within cells, alprenolol hydrochloride is primarily localized to the plasma membrane, where it interacts with beta-adrenergic receptors . The compound does not undergo significant intracellular accumulation and is rapidly cleared from the cytoplasm . Post-translational modifications, such as phosphorylation, do not significantly affect the subcellular localization or activity of alprenolol hydrochloride .
準備方法
合成経路と反応条件
アルプレノロール塩酸塩の合成は、2-アリルフェノールとエピクロロヒドリンを反応させて1-(2-アリルフェノキシ)-2,3-エポキシプロパンを生成することから始まります。次に、この中間体をイソプロピルアミンと反応させてアルプレノロールを得ます。 最後のステップは、アルプレノロールを塩酸と反応させて塩酸塩に変換することです .
工業的生産方法
アルプレノロール塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終生成物の収率と純度を高くするために、温度、圧力、pHなどの反応条件を厳密に制御することが含まれます .
化学反応の分析
反応の種類
アルプレノロール塩酸塩は、次のようないくつかのタイプの化学反応を起こします。
酸化: アルプレノロールは、さまざまな代謝産物に酸化される可能性があります。
還元: 還元反応は、アルプレノロールに存在する官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、アルプレノロールのさまざまな酸化および還元代謝産物と、使用される試薬に応じて置換された誘導体が含まれます .
科学研究への応用
アルプレノロール塩酸塩は、幅広い科学研究への応用があります。
類似化合物との比較
類似化合物
プロプラノロール: 同様の適応症に使用される別の非選択的βブロッカーです。
アテノロール: 呼吸器系への副作用が少ない選択的β1ブロッカーです。
メトプロロール: 高血圧および心不全の治療に広く使用される選択的β1ブロッカー.
独自性
アルプレノロール塩酸塩は、β1およびβ2受容体の両方を遮断できる非選択的な性質のためにユニークです。この幅広い活性のスペクトルにより、さまざまな心臓血管疾患の治療に効果的です。 さらに、プリオン病の治療における潜在的な用途は、他のβブロッカーとは異なります .
特性
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCPAXJDDNWJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929704 | |
| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13707-88-5, 13655-52-2 | |
| Record name | Alprenolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13707-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alprenolol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alprenolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alprenolol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPRENOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)


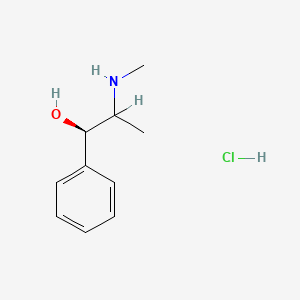
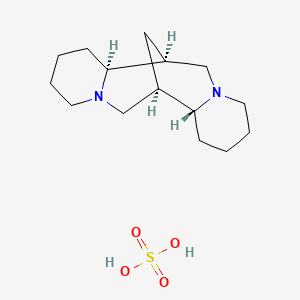
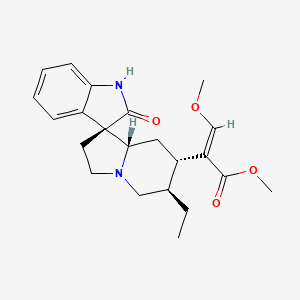
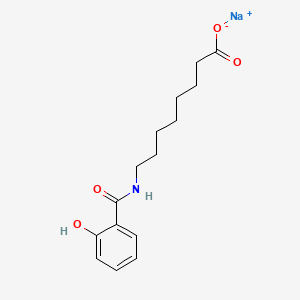
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)


